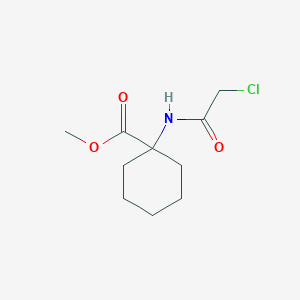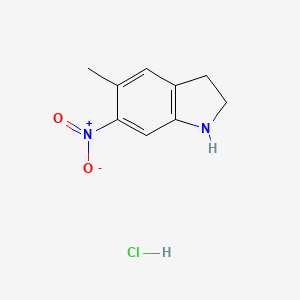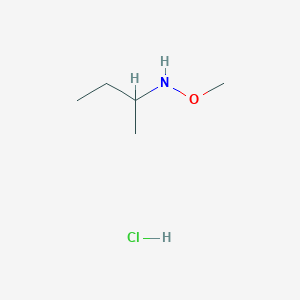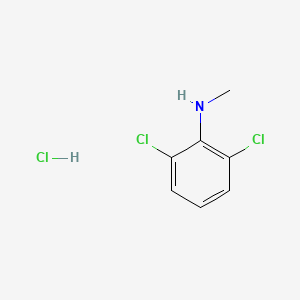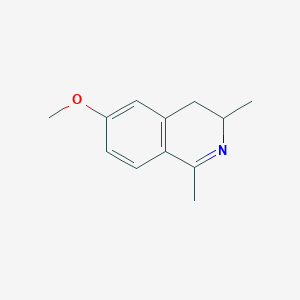![molecular formula C18H18NO7P B1448112 [(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid CAS No. 1373205-41-4](/img/structure/B1448112.png)
[(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid
Vue d'ensemble
Description
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of naphthalene with an extra bridge carbon . The fluorene moiety is modified with a methoxycarbonyl group, a phosphonomethyl group, and an aminoacetic acid group. These modifications could potentially alter the properties of the fluorene, such as its reactivity, solubility, and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple functional groups. The fluorene core would provide a rigid, planar structure, while the methoxycarbonyl, phosphonomethyl, and aminoacetic acid groups would add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. The methoxycarbonyl group could potentially undergo reactions typical of esters, such as hydrolysis or transesterification. The phosphonomethyl group might participate in reactions involving the P-C bond, and the aminoacetic acid group could engage in reactions typical of amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of the methoxycarbonyl, phosphonomethyl, and aminoacetic acid groups could potentially increase its polarity and solubility compared to fluorene .Applications De Recherche Scientifique
Herbicide Analysis in Palm Oil
Glyphosate-FMOC is used in the analysis of herbicides in palm oil. Glyphosate and glufosinate are broad-spectrum herbicides frequently used in palm oil plantations for weed control . The metabolites of these herbicides have environmental and food safety implications . Glyphosate-FMOC is used in a method for multiresidue analysis of these herbicides and their metabolites in palm oil products .
Influence of Metal Ions on Glyphosate Detection
Glyphosate-FMOC is used in the study of the influence of metal ions on glyphosate detection . This study provides a comprehensive experimental study of the effect of metal ions (Al 3+, Ca 2+, Cd 2+, Co 2+, Cu 2+, Fe 2+, Fe 3+, Mg 2+, Mn 2+, Zn 2+) on derivatisation and GLP recovery .
Glyphosate FMOC Derivatization Method
Glyphosate-FMOC is used in the Glyphosate FMOC Derivatization Method . Glyphosate is the most widely used herbicide globally and is of priority concern with many food and environmental agencies . This application note presents an FMOC (Fluorenylmethyloxycarbonyl chloride) derivatization method using a reversed phase procedure .
Direct Analysis of Glyphosate, Glufosinate and AMPA in Beverages
Glyphosate-FMOC is used in the direct analysis of glyphosate, glufosinate and AMPA in beverages . When degraded in soil and water, glyphosate produces aminomethylphosphonic acid (AMPA) as a metabolite . Glyphosate, glufosinate and AMPA are all highly polar compounds, making retention in the reversed-phase mode with HPLC or LC-MS difficult . Therefore, analysis usually employs derivatization using FMOC .
Orientations Futures
The study of fluorene derivatives is an active area of research, with potential applications in areas such as organic electronics, fluorescent materials, and medicinal chemistry . This specific compound could potentially be of interest in these areas, but further studies would be needed to explore its properties and potential applications.
Mécanisme D'action
Target of Action
Glyphosate-FMOC, also known as 2-[9H-fluoren-9-ylmethoxycarbonyl(phosphonomethyl)amino]acetic acid, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in plants . This enzyme plays a crucial role in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .
Mode of Action
Upon application to crops, Glyphosate-FMOC binds to the enzyme EPSPS and inhibits its functions . This results in hindered plant growth . The manufacturing of Glyphosate-FMOC involves mixing it with different formulations to stabilize the active ingredient and enhance its penetration into plant parts .
Biochemical Pathways
The glyphosate degradation in bacteria occurs by two different metabolic pathways which are the AMPA (aminomethylphosphonic acid) pathway and the sarcosine pathway . The first one involves the action of an oxidoreductase (glyphosate oxidoreductase or GOX) or also a glycine oxidase, yielding AMPA and glyoxylate as degradation products .
Pharmacokinetics
The pharmacokinetics of Glyphosate-FMOC involves several steps. After the herbicide is applied, it is absorbed through foliage, and minimally through roots, and from there translocated to growing points . The Glyphosate-FMOC is then detected and quantified using methods such as liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) after derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) .
Result of Action
The result of Glyphosate-FMOC’s action is the inhibition of plant growth . By binding to and inhibiting the function of the enzyme EPSPS, Glyphosate-FMOC prevents the synthesis of essential aromatic amino acids, leading to hindered plant growth .
Action Environment
The action of Glyphosate-FMOC can be influenced by various environmental factors. For instance, the presence of metal ions in the sample matrix can inhibit the derivatization reaction, affecting the detection and quantification of Glyphosate-FMOC . Furthermore, the temperature can influence the uptake, biotransformation, possible detoxification, and possible excretion or storage of Glyphosate-FMOC in organisms .
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO7P/c20-17(21)9-19(11-27(23,24)25)18(22)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,21)(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJROATGKXPCGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164367 | |
| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid | |
CAS RN |
1373205-41-4 | |
| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373205-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)
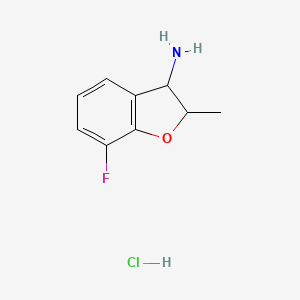
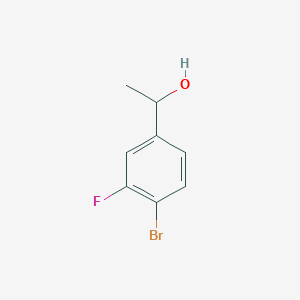
![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)
![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)
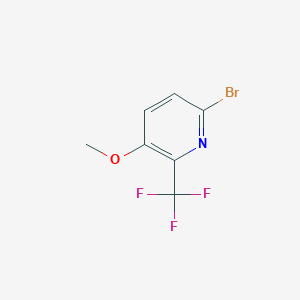
![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)
![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)
